1-Methylsulfonyl-2-(3-nitrophenyl)propan-2-ol
Overview
Description
1-Methylsulfonyl-2-(3-nitrophenyl)propan-2-ol is an organic compound characterized by the presence of a methylsulfonyl group, a nitrophenyl group, and a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methylsulfonyl-2-(3-nitrophenyl)propan-2-ol typically involves the reaction of 3-nitrobenzaldehyde with methylsulfonylmethane in the presence of a base, followed by reduction. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium borohydride for the reduction step.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of industrial-grade reagents and equipment are common to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-Methylsulfonyl-2-(3-nitrophenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or catalytic hydrogenation with palladium on carbon.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-Methylsulfonyl-2-(3-nitrophenyl)propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methylsulfonyl-2-(3-nitrophenyl)propan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the methylsulfonyl group can enhance the compound’s solubility and reactivity. These interactions can modulate biological pathways and lead to various effects, such as inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
2-(4-Methylsulfonylphenyl)indole derivatives: Known for their antimicrobial and anti-inflammatory activities.
Nitrophenyl derivatives: Commonly used in the synthesis of dyes, pharmaceuticals, and agrochemicals.
Uniqueness: 1-Methylsulfonyl-2-(3-nitrophenyl)propan-2-ol is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-methylsulfonyl-2-(3-nitrophenyl)propan-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO5S/c1-10(12,7-17(2,15)16)8-4-3-5-9(6-8)11(13)14/h3-6,12H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKACGJGADUBRSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)C)(C1=CC(=CC=C1)[N+](=O)[O-])O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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